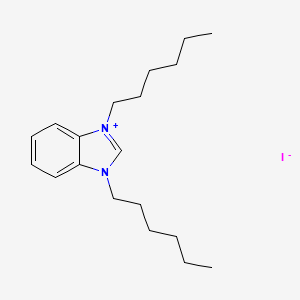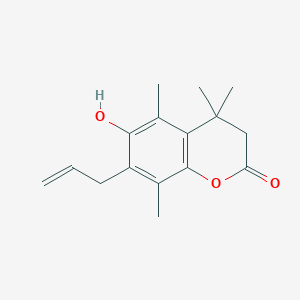
7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin
Descripción general
Descripción
7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin is a useful research compound. Its molecular formula is C16H20O3 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimelanogenic Activity
7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin exhibits significant antimelanogenic activity. This compound inhibits melanogenesis in cultured normal human melanocytes more effectively than α-tocopherol. It also stimulates intracellular glutathione synthesis, suggesting its potential use as an antimelanogenic agent for skin pigmentation issues related to reactive oxygen compounds and free radicals (Yamamura, Onishi, & Nishiyama, 2002).
Chemical Rearrangements
The compound is also studied in the context of chemical rearrangements. Claisen rearrangement of various hydrocoumarin derivatives, including those related to 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin, is a subject of research, highlighting its significance in synthetic organic chemistry (Ghantwal & Samant, 1999).
Synthesis of Dihydroxanthyletin and Dihydroseselin Derivatives
In another application, 7-hydroxycoumarins, closely related to the compound , are used in the synthesis of dihydroxanthyletin and dihydroseselin derivatives. This demonstrates its utility in the creation of compounds with potential applications in phototherapy for skin disorders (Jetter, Heindel, & Laskin, 1990).
Anthelmintic Activity
Interestingly, 7-hydroxycoumarin derivatives, including structures akin to 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin, have been evaluated for anthelmintic activities. These studies reveal potential uses of these compounds in developing novel anthelmintic agents (Liu, Hao, Liu, & Wang, 2012).
Biotransformation Studies
Biotransformation of related coumarin derivatives using hairy roots of Polygonum multiflorum has been studied, indicating the potential of these compounds in biological transformation processes (Liang, Deng, Zhou, Yan, & Yu, 2011).
Propiedades
IUPAC Name |
6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-6-7-11-9(2)15-13(10(3)14(11)18)16(4,5)8-12(17)19-15/h6,18H,1,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWDYFPZWJGLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




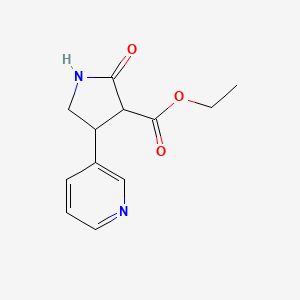
![tert-butyl 4-[(5R)-5-(azidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorobenzoate](/img/structure/B8229111.png)
![(2S)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8229112.png)


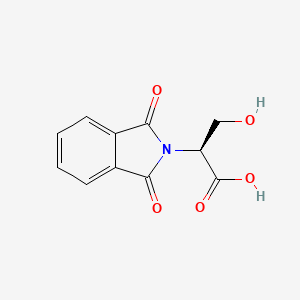
![(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8229139.png)

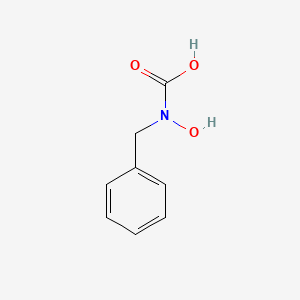
![2-[(2R,3R,4R,5R)-4-(carboxymethyl)-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-3,4-dihydroxy-2-methyloxolan-3-yl]acetic acid](/img/structure/B8229180.png)
